molecular formula C5H12N2OS B8753535 (2-Hydroxy-1,1-dimethyl-ethyl)-thiourea CAS No. 66892-31-7

(2-Hydroxy-1,1-dimethyl-ethyl)-thiourea

Cat. No.: B8753535
CAS No.: 66892-31-7
M. Wt: 148.23 g/mol
InChI Key: GCMJRAGXWMYMMD-UHFFFAOYSA-N
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Description

(2-Hydroxy-1,1-dimethyl-ethyl)-thiourea is a substituted thiourea derivative characterized by a hydroxyl group and two methyl groups attached to a central ethyl backbone. Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, resulting in distinct physicochemical and biological properties . The thione tautomer predominates in aqueous solutions, but substituted derivatives like this compound may exhibit unique reactivity due to steric and electronic effects from the hydroxy-dimethyl-ethyl substituent.

Properties

CAS No.

66892-31-7

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

(1-hydroxy-2-methylpropan-2-yl)thiourea

InChI

InChI=1S/C5H12N2OS/c1-5(2,3-8)7-4(6)9/h8H,3H2,1-2H3,(H3,6,7,9)

InChI Key

GCMJRAGXWMYMMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Key Structural Features Evidence ID
(2-Hydroxy-1,1-dimethyl-ethyl)-thiourea 2-hydroxy-1,1-dimethyl-ethyl group Hydroxyl for H-bonding; bulky methyl groups for steric hindrance Inferred
3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea Bis(2-hydroxyethyl), 4-methylbenzoyl Multiple hydroxyls for H-bonding; aromatic acyl group
M1/M2 (amino acid-type thioureas) Amino acid moieties Hydrophilic groups enhancing receptor selectivity
Cinchona-derived thiourea (32) Cinchona alkaloid backbone + thiourea Dual H-bond donors (thiourea) + tertiary amine

Key Observations :

  • The hydroxyl group in this compound may facilitate hydrogen bonding, akin to bis(2-hydroxyethyl) derivatives , but the bulky dimethyl groups could limit molecular flexibility and receptor interactions compared to amino acid-substituted thioureas (M1/M2) .

Physicochemical Properties

  • Solubility: The hydroxyl group may improve aqueous solubility compared to purely alkyl-substituted thioureas (e.g., 1-(2,4-dimethylphenyl)-3-methylthiourea ). However, it is likely less hydrophilic than amino acid derivatives (M1/M2), which exhibit enhanced solubility and receptor selectivity .

Key Observations :

  • While M1/M2 derivatives leverage hydrophilicity for protozoan membrane targeting , the target compound’s hydroxyl and hydrophobic methyl groups may favor interactions with lipid-rich membranes or hydrophobic protein pockets.
  • Thiazolidinones demonstrate broad pharmacological activities due to their heterocyclic structure , a feature absent in the target compound.

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